molecular formula C20H37N3O14 B1428303 Carboxymethyl chitosan CAS No. 83512-85-0

Carboxymethyl chitosan

Cat. No.: B1428303
CAS No.: 83512-85-0
M. Wt: 543.5 g/mol
InChI Key: HGNQXZLWHDQLRE-XADFZESNSA-N
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Description

Carboxymethyl chitosan is a derivative of chitosan, which is a natural biopolymer obtained from the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans and insects. This compound is synthesized by introducing carboxymethyl groups into the chitosan molecule, which significantly enhances its solubility in water and broadens its range of applications. This compound exhibits excellent biocompatibility, biodegradability, and antibacterial properties, making it a valuable material in various fields such as medicine, agriculture, and environmental science .

Mechanism of Action

Target of Action

Carboxymethyl chitosan (CMC) is a derivative of chitosan, a biopolymer derived from natural chitin . It has been widely used for the development of targeted drug delivery systems, tissue engineering, wound healing materials, regenerative medicine, and many other biomedical applications . The primary targets of CMC are cells, where it interacts for applications in cell growth, tissue regeneration, and wound healing .

Mode of Action

CMC exhibits unique biocompatibility, solubility, and biodegradability properties . The mode of action of CMC involves its interaction with cells. The main reason for showing antibacterial activity is due to the presence of a positive charge of the quaternary ammonium salt that interacts with the negative charge lipids, proteins, and the carbohydrate residues on the bacterial cell surface .

Biochemical Pathways

It is known that cmc and its derivatives exhibit antibiofilm effects in different forms such as nanoparticles, fibers, etc, as well as in conjugation with other polymers

Pharmacokinetics

It is known that cmc has good water solubility, which can influence its bioavailability . More research is needed to fully understand the pharmacokinetics of CMC.

Result of Action

The result of CMC’s action is primarily seen in its bioactive properties, such as antimicrobial, wound healing, antitumor, and immunostimulating effects . It is valuable both for drug delivery systems and for its therapeutic purposes . In addition, CMC-based hydrogels exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

Action Environment

The action of CMC can be influenced by environmental factors. For instance, the water solubility of CMC at various pH environments is governed by the carboxymethylation degree . This suggests that the efficacy and stability of CMC can be influenced by the pH of the environment. Furthermore, the presence of carboxymethyl of CMC had a tendency to ionize H+, which increased the distance and weakened the hydrogen bonds between molecules .

Biochemical Analysis

Biochemical Properties

Carboxymethyl chitosan interacts with various biomolecules. It has been used for the synthesis of hydrogels through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction . These interactions contribute to its exceptional physicochemical and biological properties.

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to exhibit antibiofilm effects and has been shown to enhance the intracellular antibacterial activity when encapsulated into nanoparticles .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules through hydrogen bonding, freeze-thawing, and ionotropic gelation . It also exhibits antimicrobial, wound healing, anti-inflammatory, immunostimulatory, and tissue regeneration properties .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been used in the synthesis of hydrogels, which exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to support wound healing in a laboratory rat model

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It has been shown to accumulate in donor heart tissue at 4 °C, localize within the mitochondria during cold storage, and improve cardiac graft function by attenuating mitochondrial oxidative injury and inflammation .

Subcellular Localization

This compound has been shown to localize within the mitochondria of cold ischemic myocardium . This subcellular localization plays a crucial role in its activity and function, particularly in its ability to protect cardiac grafts against cold ischemia-reperfusion injury .

Preparation Methods

Carboxymethyl chitosan can be synthesized through several methods, including reductive alkylation and direct alkylation. In reductive alkylation, the amino groups of chitosan react with the carbonyl group of glyoxylic acid to form N-carboxymethyl chitosan. Direct alkylation involves the reaction of chitosan with monochloroacetic acid under alkaline conditions, leading to the formation of O-carboxymethyl chitosan . Industrial production methods often involve the use of water as a solvent and room temperature conditions to ensure the process is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Carboxymethyl chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and monochloroacetic acid for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dialdehyde this compound, which has enhanced antibacterial properties .

Properties

IUPAC Name

N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQXZLWHDQLRE-XADFZESNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83512-85-0
Record name 83512-85-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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